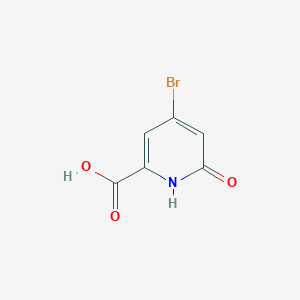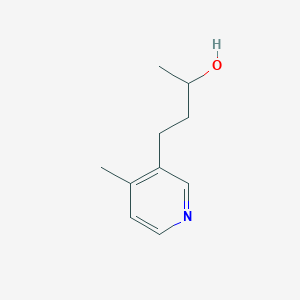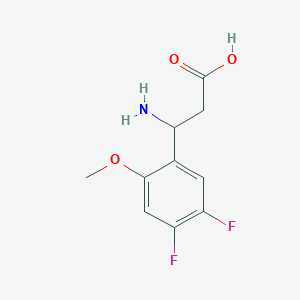![molecular formula C12H17ClN2O2 B13556103 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride is a complex organic compound with a unique tricyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of azatricyclic and aminopropyl groups, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of norbornene derivatives with suitable amines under reflux conditions. The reaction is often carried out in the presence of a solvent such as toluene and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Large-scale production would require careful control of reaction conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these pathways, the compound can attenuate neurotoxicity and protect neuronal cells from damage . Molecular docking studies have shown that it binds in a manner similar to known neuroprotective agents like MK-801 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NGP1-01: A polycyclic amine with similar calcium-modulating properties.
MK-801: A well-known NMDA receptor antagonist with neuroprotective effects.
Adamantanes: Compounds like amantadine and memantine, which also modulate NMDA receptors and calcium channels.
Uniqueness
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride stands out due to its unique tricyclic structure and the presence of both aminopropyl and azatricyclic groups. This combination imparts distinct chemical properties and potential therapeutic benefits, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H17ClN2O2 |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16;/h2-3,7-10H,1,4-6,13H2;1H |
InChI-Schlüssel |
UDQXGBALVCFZRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


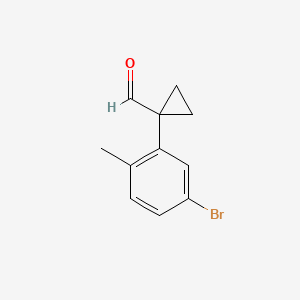
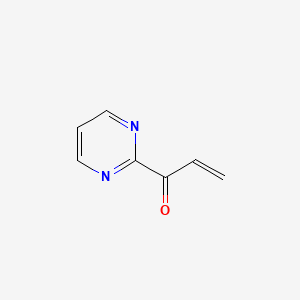
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride](/img/structure/B13556033.png)
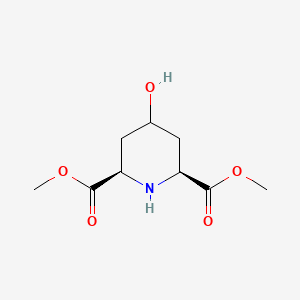
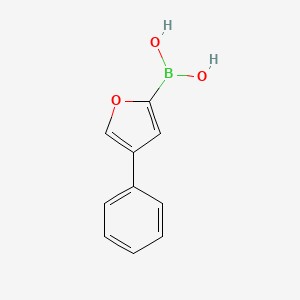
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
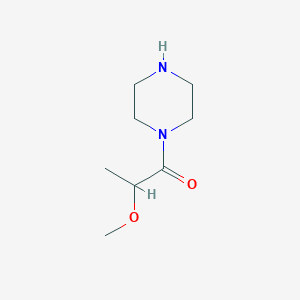

![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)

